Propyl perfluorohexanoate
Description
Properties
CAS No. |
134638-93-0 |
|---|---|
Molecular Formula |
C9H7F11O2 |
Molecular Weight |
356.13 g/mol |
IUPAC Name |
propyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate |
InChI |
InChI=1S/C9H7F11O2/c1-2-3-22-4(21)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2-3H2,1H3 |
InChI Key |
UFTXWKSBYSWRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthesis and Derivatization Pathways of Perfluorohexanoate Esters
Synthetic Routes for Perfluoroalkyl Esters, including Propyl Perfluorohexanoate
The primary and most direct method for synthesizing this compound is through the Fischer-Speier esterification of perfluorohexanoic acid (PFHxA) with propanol (B110389). masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.org
Alternative synthetic strategies for perfluoroalkyl esters often involve the use of more reactive derivatives of the parent carboxylic acid. For instance, perfluoroacyl fluorides or chlorides can react readily with alcohols to form the corresponding esters. google.com Perfluoroalkyl iodides can also serve as starting materials for the synthesis of perfluorocarboxylic acids and their subsequent esters. google.com
Below is a table summarizing common synthetic routes for perfluoroalkyl esters:
| Starting Material | Reagent | Catalyst | Product | Reaction Type |
| Perfluoroalkanoic Acid | Alcohol | Strong Acid (e.g., H₂SO₄) | Perfluoroalkyl Ester | Fischer-Speier Esterification |
| Perfluoroacyl Halide | Alcohol | - | Perfluoroalkyl Ester | Nucleophilic Acyl Substitution |
| Perfluoroalkyl Iodide | Oxygen, Alcohol | Light or Metal | Perfluoroalkyl Ester | Oxidation/Esterification |
| Perfluoro Acid Anhydride | Alkene | - | Perfluoroalkylated Product | Perfluoroalkylation |
Formation of Perfluorohexanoate Esters as Byproducts or Intermediates in Industrial Processes
Per- and polyfluoroalkyl substances are manufactured through two primary processes: electrochemical fluorination (ECF) and telomerization. mdpi.com Both of these processes can lead to the formation of a complex mixture of products, including perfluorohexanoate esters as either intended products, byproducts, or intermediates.
In ECF, organic raw materials are electrolyzed in anhydrous hydrogen fluoride (B91410), resulting in the replacement of hydrogen atoms with fluorine. This process can produce a range of perfluorinated isomers and homologues, and if alcohols are present or subsequently added, ester formation can occur. mdpi.com
Telomerization involves the reaction of a perfluoroalkyl iodide (the "telogen") with an unsaturated compound (the "taxogen"), such as ethylene. This process creates longer-chain fluorotelomers which can then be further reacted to produce a variety of functionalized PFAS, including esters. For example, fluorotelomer alcohols can be oxidized to carboxylic acids, which can then be esterified.
During the production of fluoropolymers, which are used in a wide array of industrial and consumer products, various PFAS can be generated as byproducts. nih.gov While specific data on the formation of this compound as a byproduct is limited in publicly available literature, the general understanding of these processes suggests that its formation is plausible, particularly in facilities where both perfluorohexanoic acid or its precursors and propanol are used or present.
Precursor Relationships: this compound in Relation to Perfluorohexanoic Acid (PFHxA) and Other Perfluoroalkyl Acids (PFAAs)
This compound is considered a precursor to perfluorohexanoic acid (PFHxA). industrialchemicals.gov.auturi.org This transformation can occur through the hydrolysis of the ester linkage, a reaction that can be catalyzed by acids or bases. masterorganicchemistry.com In the environment, this degradation can be mediated by abiotic and biotic processes. industrialchemicals.gov.au
The general relationship is as follows: This compound + H₂O ⇌ Perfluorohexanoic Acid + Propanol
This relationship is significant because PFHxA is a more environmentally persistent and mobile compound than its ester precursor. industrialchemicals.gov.auwikipedia.org Many fluorinated polymers and other commercial products containing perfluoroalkyl moieties can degrade over time to form stable perfluoroalkyl carboxylic acids (PFCAs) like PFHxA. wikipedia.org For instance, fluorotelomer alcohols, which are used in surfactants and surface coatings, can be transformed in the environment into PFCAs. researchgate.net
The following table illustrates the precursor relationship between various PFAS and PFHxA:
| Precursor Compound | Transformation Process | Product |
| This compound | Hydrolysis | Perfluorohexanoic Acid (PFHxA) |
| 6:2 Fluorotelomer Alcohol (FTOH) | Oxidation, Biodegradation | Perfluorohexanoic Acid (PFHxA) |
| Polyfluoroalkyl Phosphate (B84403) Esters (PAPs) | Biodegradation, Hydrolysis | Perfluorohexanoic Acid (PFHxA) |
| Perfluoroalkyl Iodides | Oxidation | Perfluorohexanoic Acid (PFHxA) |
Novel Synthetic Approaches for Perfluorohexanoate Ester Analogues
Research into the synthesis of perfluoroalkyl compounds is ongoing, with a focus on developing more efficient, selective, and environmentally benign methods. Novel approaches to synthesizing perfluorohexanoate ester analogues often involve the development of new catalysts and the use of different starting materials.
Recent advancements include:
Metal-free Perfluoroalkylation: The use of perfluoro acid anhydrides as perfluoroalkyl sources for the difunctionalization of alkenes provides an efficient route to various perfluoroalkylated compounds. riken.jpresearchgate.net
Catalytic Systems: The development of novel catalysts, such as those based on hafnium(IV) or zirconium(IV) salts, for direct ester condensation offers an atom-efficient alternative to traditional Fischer esterification. organic-chemistry.org
Synthesis of Branched Analogues: Methods for preparing branched-chain perfluoroalkyl esters are being explored to create compounds with different physical and chemical properties. This can be achieved by heating monounsaturated fatty acids or their esters in the presence of specific catalysts and co-catalysts. google.com
Parallel Synthesis: High-throughput synthesis approaches are being used to create libraries of novel ester analogues for various applications, such as the development of new pharmaceuticals. nih.gov
Direct Fluorination: The direct fluorination of hydrocarbon analogues, including branched ethers and esters, offers a potential route to producing perfluorinated compounds with complex structures. researchgate.net
These novel approaches are expanding the toolbox available to chemists for the synthesis of a wide range of perfluorohexanoate ester analogues with tailored properties for specific applications.
Environmental Fate and Transformation of Propyl Perfluorohexanoate
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For propyl perfluorohexanoate, these mechanisms primarily include reactions driven by light (photochemical), heat (thermal), and water (hydrolysis).
Photochemical processes, driven by light energy, are significant degradation pathways for many organic pollutants, including PFAS. These reactions can occur through direct absorption of photons (direct photolysis) or be mediated by a photocatalyst (photocatalysis). nih.gov
Direct Photolysis : In direct photolysis, a chemical directly absorbs photons, leading to an excited state and subsequent bond cleavage. nih.gov While perfluoroalkyl carboxylic acids (PFCAs) are generally resistant to direct photolysis under typical sunlight conditions, the use of high-energy ultraviolet (UV) light, particularly vacuum UV (VUV) irradiation below 200 nm, can induce degradation. researchgate.net This process for PFCAs typically involves decarboxylation followed by the sequential cleavage of C-C bonds, resulting in the formation of shorter-chain PFCAs. nih.gov For a precursor like this compound, the ester linkage could also be a target for photolytic cleavage, likely yielding PFHxA.
Photocatalysis : This process uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which generates highly reactive species like hydroxyl radicals (•OH) upon UV irradiation. nih.govmdpi.com These radicals can then attack and degrade organic compounds. Photocatalysis has been shown to be an effective method for transforming PFAS precursors into their corresponding PFCAs. nih.gov In the case of this compound, photocatalytic oxidation would be expected to transform the compound into PFHxA. Subsequent photocatalytic degradation of the resulting PFHxA can then occur, producing shorter-chain PFCAs as intermediate products. nih.gov The efficiency of photocatalysis is influenced by factors such as pH, with lower pH conditions often favoring higher degradation and defluorination rates for many PFAS. mdpi.com
Table 1: Summary of Photochemical Transformation Pathways for Related PFAS
| Degradation Mechanism | Compound Class | Typical Reactants/Conditions | Primary Transformation Products |
|---|---|---|---|
| Direct Photolysis | PFCAs | High-Energy UV (VUV) Light | Shorter-chain PFCAs, Fluoride (B91410) ions |
| Photocatalysis | PFAS Precursors | UV Light, TiO₂ | Corresponding PFCAs (e.g., PFHxA) |
| Photocatalysis | PFCAs | UV Light, TiO₂, Peroxymonosulfate | Shorter-chain PFCAs, Fluoride ions |
Thermal treatment is a potential method for the destruction of PFAS, although the extreme stability of the carbon-fluorine bond necessitates high temperatures. nih.govpfascentral.org Polyfluoroalkyl substances, which contain non-fluorinated moieties, are generally more susceptible to thermal degradation than their fully fluorinated (perfluoroalkyl) counterparts. nih.gov
Following the initial loss of the propyl group, the resulting PFHxA would require higher temperatures for further degradation. The thermal stability of PFCAs increases with the length of the perfluorinated carbon chain. pfascentral.orgacs.org At temperatures between 200°C and 600°C, the primary products are often volatile organofluorine species. pfascentral.orgacs.org Efficient mineralization to fluoride ions requires temperatures of 700°C or higher. pfascentral.orgacs.org The proposed thermal decomposition pathway for PFCAs begins with the homolytic cleavage of the C-C bond adjacent to the carboxyl group, forming unstable perfluoroalkyl radicals that undergo further fragmentation. und.edu
Table 2: Thermal Decomposition Characteristics of Related PFAS
| Compound Class | Temperature for Initial Decomposition | Key Process | Primary Products |
|---|---|---|---|
| Polyfluoroalkyl Substances | Lower than PFCAs | Side-chain stripping of non-fluorinated moiety | Perfluoroalkyl acids (e.g., PFHxA) |
| PFCAs (e.g., PFOA) | Starts as low as 200°C (on GAC) | Free-radical reactions, C-C bond cleavage | Volatile organofluorine species (≤600°C), Fluoride ions (≥700°C) |
| PFSAs (e.g., PFOS) | ≥450°C | Free-radical reactions | Volatile organofluorine species (≤600°C), Fluoride ions (≥700°C) |
Hydrolysis, the reaction with water, is a primary abiotic degradation pathway for compounds containing susceptible functional groups, such as esters. The ester linkage in this compound is expected to be the main site of hydrolytic attack. This reaction would cleave the ester bond to yield perfluorohexanoic acid (PFHxA) and propanol (B110389).
The rate of hydrolysis is highly dependent on environmental conditions, particularly pH and temperature. tandfonline.com Studies on other fluorinated esters show that the presence of the highly electronegative perfluoroalkyl chain can significantly influence the stability of the adjacent ester bond. acs.orgnih.gov For some fluorotelomer acrylates, another class of PFAS esters, estimated hydrolytic half-lives can range from several days under specific landfill conditions to many years in marine systems. tandfonline.com While perfluoroalkyl sulfonamides are generally stable against hydrolysis, perfluorinated compounds with ester functions can undergo significant abiotic degradation in aquatic environments. core.ac.uk Therefore, abiotic hydrolysis is considered a plausible and potentially significant transformation pathway for this compound in water, leading to the formation of the more persistent PFHxA. tandfonline.com
Biotransformation Pathways in Environmental Systems (Non-Human)
Biotransformation by microorganisms and other biota is a critical process in determining the environmental fate of many PFAS precursors. rsc.orgacs.org These processes often result in the conversion of larger polyfluoroalkyl substances into stable perfluoroalkyl acids. researchgate.net
Microorganisms in environments such as wastewater treatment plant activated sludge and soil play a significant role in the transformation of PFAS precursors. mcgill.cafrontiersin.org An increase in the concentration of terminal PFCAs and PFSAs is often observed in wastewater treatment plant effluents compared to influents, which is attributed to the microbial degradation of precursors present in the waste stream. mcgill.canih.gov
For this compound, the primary pathway of microbial degradation is expected to be the enzymatic hydrolysis of the ester bond. This would result in the formation of PFHxA and propanol. This is consistent with observations for other PFAS precursors, where the non-fluorinated parts of the molecule are cleaved, leaving a stable perfluoroalkyl acid. For example, studies on polyfluoroalkyl phosphate (B84403) esters (PAPs) in aerobic soil have shown they biotransform into various PFCAs, including PFHxA from 6:2 diPAP. nih.govnls.uk The likelihood of PFAS biotransformation is generally higher under aerobic conditions and is dependent on factors like chain length and the specific chemical structure. acs.orgresearchgate.net Once formed, PFHxA is highly resistant to further microbial degradation.
Table 3: Microbial Biotransformation of Selected PFAS Precursors in Soil and Sludge
| Precursor Compound | Environment | Condition | Key Transformation Products |
|---|---|---|---|
| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | River Sediment | Aerobic | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA) |
| 6:2 Polyfluoroalkyl Phosphate Ester (6:2 diPAP) | Soil | Aerobic | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), 5:3 Fluorotelomer carboxylic acid |
| Fluorotelomer Sulfonamides | Activated Sludge | Aerobic | Perfluoroalkyl Carboxylic Acids (PFCAs) |
When taken up by organisms, PFAS precursors can undergo metabolic transformations. nih.gov The biotransformation pathways for many PFAS appear to be well-conserved across different species, including fish, earthworms, and plants, often resulting in the formation of terminal perfluoroalkyl acids. nih.gov
In aquatic organisms like fish, PFAS can bioaccumulate from the surrounding water and diet. nih.gov While perfluoroalkyl acids like PFHxA are not known to be metabolized in vivo, precursor compounds are subject to biotransformation. rsc.org Studies on the common carp (B13450389) (Cyprinus carpio) have shown that perfluorooctanoic acid (PFOA) can be metabolized into shorter-chain PFCAs, including PFHxA. nih.govresearchgate.net This indicates that fish possess metabolic pathways capable of altering perfluoroalkyl chains. It is highly plausible that if this compound were absorbed by fish or other biota, it would be rapidly metabolized via esterase enzymes, cleaving the ester bond to release PFHxA. This resulting PFHxA would then bioaccumulate, particularly in protein-rich tissues like the liver and blood plasma, as is common for shorter-chain PFCAs. nih.govrsc.org
Table 4: Mentioned Chemical Compounds
| Compound Name | Acronym |
|---|---|
| This compound | - |
| Per- and polyfluoroalkyl substances | PFAS |
| Perfluoroalkyl carboxylic acids | PFCAs |
| Perfluorohexanoic acid | PFHxA |
| Perfluorooctanoic acid | PFOA |
| Perfluoropentanoic acid | PFPeA |
| Perfluoroalkyl sulfonic acids | PFSAs |
| Perfluorooctanesulfonic acid | PFOS |
| Titanium dioxide | TiO₂ |
| 6:2 Fluorotelomer alcohol | 6:2 FTOH |
| 6:2 Polyfluoroalkyl phosphate ester | 6:2 diPAP |
| 5:3 Fluorotelomer carboxylic acid | 5:3 Acid |
Role of Precursor Transformation in Environmental Cycling of Perfluorohexanoate
The environmental presence of perfluorohexanoic acid (PFHxA), a persistent and mobile per- and polyfluoroalkyl substance (PFAS), is not solely due to its direct release into the environment. A significant pathway for the environmental cycling and loading of PFHxA involves the transformation of precursor compounds. Precursors are substances that can degrade or transform through biotic or abiotic processes to form terminal PFAS like PFHxA. While a wide array of precursors to perfluoroalkyl carboxylic acids (PFCAs) have been identified, specific research focusing solely on the environmental fate and transformation of this compound is notably limited in publicly available scientific literature.
This compound belongs to the class of perfluoroalkyl esters. Generally, ester compounds can undergo hydrolysis, a chemical reaction with water, which splits the ester into its constituent alcohol and carboxylic acid. In the case of this compound, this reaction would yield propanol and perfluorohexanoic acid. The transformation can be catalyzed by acids or bases in the environment. Additionally, microbial action, or biodegradation, is a key transformation process for many PFAS precursors in soil, sediment, and wastewater treatment systems.
Given its chemical structure, it is hypothesized that this compound would act as a direct precursor to PFHxA in the environment. The primary transformation pathways would likely be:
Hydrolysis: Abiotic hydrolysis in aquatic environments would cleave the ester bond, directly releasing PFHxA. The rate of this process would be dependent on environmental conditions such as pH and temperature.
Biodegradation: Microorganisms in soil, water, and sediment could enzymatically break down this compound, also leading to the formation of PFHxA.
Due to the absence of specific research data for this compound, a data table on its environmental transformation cannot be provided.
Ecotoxicological Interactions and Effects of Perfluorohexanoate Esters in Non Human Biological Systems
Scientific literature focusing specifically on the ecotoxicological effects of propyl perfluorohexanoate is limited. However, extensive research has been conducted on its parent compound, perfluorohexanoic acid (PFHxA), a short-chain perfluoroalkyl carboxylic acid (PFCA). As esters like this compound can hydrolyze to their corresponding acid and alcohol in the environment, the data for PFHxA provides critical insights into the potential environmental impact of its ester derivatives.
Emerging Research Directions and Knowledge Gaps
Investigation of Novel Perfluorohexanoate Ester Isomers and Analogues
A significant frontier in the study of propyl perfluorohexanoate involves the investigation of its isomers and analogues. The manufacturing processes of PFAS can result in a complex mixture of linear and branched isomers, each potentially exhibiting unique physicochemical properties, environmental fate, and toxicity profiles.
Current Research and Gaps:
While analytical methods for separating and identifying isomers of well-studied PFAS like PFOA and PFOS are advancing, there is a notable lack of research specifically focused on the isomers of this compound. nih.gov High-resolution differential ion mobility mass spectrometry is an emerging technique for the rapid separation of PFAS isomers, but its application to short-chain esters remains largely unexplored. nih.gov
A primary knowledge gap is the synthesis and characterization of individual this compound isomers. The synthesis of a perfluorinated copolymer containing perfluoro-n-propyl vinyl ether has been reported, indicating some research into related propyl-containing fluorochemicals. chromforum.org However, detailed studies on the synthesis, purification, and physicochemical properties of linear versus branched this compound are scarce. Understanding these properties is crucial for predicting their environmental behavior.
Furthermore, research into novel analogues of perfluorohexanoate esters is in its infancy. The exploration of alternative fluorinated or non-fluorinated ester groups could lead to the development of substances with more desirable environmental profiles. However, without a thorough understanding of the structure-activity relationships of existing compounds like this compound, the design of safer alternatives remains a challenge.
Integrated Multidisciplinary Approaches for Comprehensive Environmental Assessment in Non-Human Systems
A comprehensive understanding of the environmental risks posed by this compound necessitates integrated multidisciplinary approaches. This involves combining data from environmental chemistry, toxicology, and ecology to build a holistic picture of its journey and impact in non-human systems.
Current Research and Gaps:
Current environmental assessments of short-chain PFAS primarily focus on their corresponding carboxylic acids, such as perfluorohexanoic acid (PFHxA). ncsu.edu While models exist to predict the environmental fate of PFAS, they often rely on the physicochemical properties of the neutral acid, which may not accurately represent the behavior of the ester form. nih.gov The propyl ester group can significantly alter properties like volatility, water solubility, and partitioning behavior, thereby influencing its transport and fate in the environment.
There is a critical need for studies that specifically investigate the environmental fate and transport of this compound. This includes research on its partitioning between air, water, soil, and sediment, as well as its potential for long-range transport. ncsu.edunih.gov The sorption of PFAS to soil and sediment is influenced by factors such as organic carbon content, pH, and clay content; however, specific data for this compound is lacking. nih.govresearchgate.netnih.govresearchgate.netmdpi.comawsjournal.org
The biotransformation of this compound in various environmental compartments is another significant knowledge gap. While the biodegradation of some PFAS precursors has been studied, the specific microbial pathways and enzymatic processes involved in the hydrolysis of the propyl ester bond and the subsequent degradation of the perfluorohexanoate backbone are not well understood. nih.govresearchgate.netnih.gov
Table 1: Key Areas for Integrated Environmental Assessment of this compound
| Research Area | Key Questions to Address |
| Environmental Fate Modeling | How does the propyl ester group influence the partitioning and long-range transport potential of perfluorohexanoate? |
| Sorption Dynamics | What are the key soil and sediment properties that govern the sorption and mobility of this compound? |
| Biotransformation | What are the microbial pathways and enzymatic mechanisms for the degradation of this compound in soil, water, and sediment? |
| Bioaccumulation | What is the potential for this compound and its transformation products to bioaccumulate in aquatic and terrestrial food webs? |
Development of Sustainable Remediation Technologies for Perfluorohexanoate Esters
The persistent nature of many PFAS, including potentially this compound, necessitates the development of effective and sustainable remediation technologies. While significant progress has been made in remediating legacy PFAS, the focus on short-chain esters is an emerging area.
Current Research and Gaps:
Current remediation technologies for PFAS-contaminated water and soil primarily focus on perfluoroalkyl acids and sulfonates. Advanced oxidation processes (AOPs), such as photocatalysis and ozonation, have shown promise in degrading PFAS. waterandwastewater.comredalyc.orgmdpi.comresearchgate.netmdpi.com These processes generate highly reactive radicals that can break the strong carbon-fluorine bonds. redalyc.org However, the efficiency of AOPs for the degradation of perfluorohexanoate esters is not well-documented. The presence of the ester functional group may influence the reaction kinetics and degradation pathways.
Sorption-based technologies, such as granular activated carbon and ion exchange resins, are effective for removing some PFAS from water. However, their efficacy for short-chain, more mobile PFAS can be limited. Research is needed to evaluate and optimize these technologies for the specific removal of this compound.
A significant knowledge gap exists in the development of bioremediation strategies for perfluorohexanoate esters. While some microorganisms have been shown to degrade certain PFAS, the enzymatic pathways for cleaving the ester bond and subsequently breaking down the fluorinated chain of this compound are largely unknown. nih.govresearchgate.netresearchgate.netprinceton.edubohrium.com Identifying and engineering microorganisms or enzymes capable of efficiently degrading this compound would represent a major step towards sustainable remediation.
Understanding Long-Term Ecological Impacts of Low-Level Exposure in Non-Human Systems
Assessing the long-term ecological consequences of low-level exposure to this compound is crucial for understanding its environmental risk. The continuous release of persistent chemicals, even at low concentrations, can lead to chronic effects on ecosystems.
Current Research and Gaps:
The ecotoxicological data for this compound is extremely limited. Most studies on the ecological effects of short-chain PFAS have focused on the corresponding carboxylic acids. nih.govtdl.org These studies have shown that short-chain PFAS can be mobile in the environment and may accumulate in plants. nih.gov However, the specific toxicity of the propyl ester to a range of non-human organisms, including microbes, invertebrates, fish, and plants, has not been thoroughly investigated.
Furthermore, the potential for this compound to bioaccumulate in aquatic and terrestrial food webs needs to be assessed. nih.govnih.govacs.orgresearchgate.netepa.govresearchgate.net While short-chain PFAS are generally considered to have lower bioaccumulation potential than their long-chain counterparts, the presence of the propyl group could influence its uptake and retention in organisms. nih.gov Understanding the bioaccumulation dynamics is essential for evaluating the risk to higher trophic level organisms. The aquatic toxicity of short-chain perfluoroalkyl acids has been studied in various organisms, but specific data for this compound is needed to accurately assess its risk to aquatic ecosystems. tdl.orgresearchgate.net
Table 2: Research Priorities for Understanding Ecological Impacts of this compound
| Organism/System | Research Focus | Rationale |
| Soil Microbial Communities | Long-term, low-level exposure effects on diversity and function. | Soil health and nutrient cycling are dependent on microbial communities. sehydrogeology.comresearchgate.netresearchgate.netnih.govnih.gov |
| Aquatic Invertebrates | Acute and chronic toxicity testing. | Invertebrates are a critical component of aquatic food webs. |
| Fish | Bioaccumulation potential and developmental toxicity. | Fish are important indicators of aquatic ecosystem health and a potential route of human exposure. nih.govnih.govacs.orgresearchgate.netepa.govresearchgate.net |
| Plants | Uptake, translocation, and potential phytotoxicity. | Understanding the transfer of the compound from soil to plants is crucial for assessing risks to herbivores and humans. |
Q & A
Q. What are the recommended safety protocols for handling propyl perfluorohexanoate (PFHx-Pr) in laboratory settings?
Researchers must adhere to strict safety measures due to PFHx-Pr's potential hazards. Key protocols include:
- Training : Lab-specific training on handling peroxidizable compounds and emergency procedures .
- Inhibitor Checks : Regular verification of inhibitor levels (e.g., BHT) to prevent unintended polymerization or degradation .
- Visual Inspections : Use flashlights to inspect amber bottles for crystal formation or discoloration before use .
- Collaborative Work : High-risk procedures (e.g., distillation) require a second researcher present to mitigate accidents .
Q. How can researchers detect and quantify PFHx-Pr in environmental or biological matrices?
Analytical methodologies include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., methanol/ammonium acetate) to resolve PFHx-Pr from co-eluting perfluoroalkyl acids (PFAAs) .
- Solid-Phase Extraction (SPE) : Use WAX or GCB cartridges for pre-concentration, with recovery rates validated via isotopically labeled internal standards (e.g., ¹³C-PFHx-Pr) .
- Quality Control : Include matrix spikes and blanks to address background contamination, a common issue in PFAS analysis .
Q. What physicochemical properties of PFHx-Pr are critical for experimental design?
Key properties influencing research:
- Lipophilicity : Log P₀′ ≈ 0.7 ± 0.1, indicating moderate membrane permeability in biological systems .
- Stability : Resistance to hydrolysis under neutral pH but susceptible to advanced oxidation processes (AOPs) like UV/persulfate .
- Solubility : Limited aqueous solubility (e.g., 340 mg/L at 25°C), requiring organic solvents (e.g., acetonitrile) for stock solutions .
Advanced Research Questions
Q. How do degradation pathways of PFHx-Pr differ across environmental matrices, and what methodological challenges arise in tracking intermediates?
PFHx-Pr degrades primarily via:
- Biotic Pathways : Microbial defluorination in anaerobic sediments, producing perfluorohexanoic acid (PFHxA) as a terminal product .
- Abiotic Pathways : UV-mediated cleavage of the propyl ester group, generating shorter-chain fluorotelomers . Challenges :
- Use high-resolution mass spectrometry (HRMS) to identify transient intermediates (e.g., C₅F₁₁COO⁻) .
- Employ non-targeted screening workflows (e.g., Feature-Based Molecular Networking) to resolve isomeric byproducts .
Q. What statistical frameworks are optimal for resolving contradictions in PFHx-Pr toxicity data across in vitro and in vivo models?
Q. How can researchers design ecotoxicology studies to account for PFHx-Pr’s bioaccumulation potential in aquatic ecosystems?
Methodological considerations:
- Trophic Transfer Models : Use stable isotope labeling (δ¹⁵N) to track PFHx-Pr biomagnification in food webs .
- Chronic Exposure Regimens : Conduct early life-stage assays with zebrafish (Danio rerio) to assess developmental endpoints (e.g., swim bladder malformation) .
- Sediment-Water Partitioning : Measure Kd values under varying organic carbon content to predict environmental fate .
Q. What are the best practices for validating PFHx-Pr’s inhibitory effects on enzymatic activity in vitro?
Ensure reproducibility via:
- Positive/Negative Controls : Include perfluorooctanesulfonate (PFOS) as a reference inhibitor for comparative IC₅₀ calculations .
- Enzyme Source Standardization : Use recombinant human isoforms (e.g., CYP3A4) to minimize inter-laboratory variability .
- Activity-Based Protein Profiling (ABPP) : Confirm target engagement using fluorophosphonate probes in live-cell assays .
Methodological Resources
- Analytical Standards : Source PFHx-Pr and its isotopologues from certified suppliers (e.g., Wellington Laboratories) to ensure purity >98% .
- Data Repositories : Upload raw mass spectrometry files to public platforms (e.g., MetaboLights) for transparency .
- Ethical Reporting : Align with NIH guidelines for preclinical data, including detailed descriptions of exposure durations and endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
